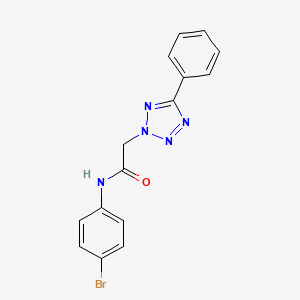

N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Description

N-(4-Bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a tetrazole ring linked to a phenyl group and an acetamide moiety substituted with a 4-bromophenyl group. The bromophenyl substituent contributes to lipophilicity and may influence binding interactions with biological targets, particularly in antimicrobial and receptor-modulating applications .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O/c16-12-6-8-13(9-7-12)17-14(22)10-21-19-15(18-20-21)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPWFLSQEIXDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Acetamide Formation: The final step involves the coupling of the bromophenyl-tetrazole intermediate with an acetamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the 4-bromophenyl group undergoes substitution with nucleophiles under controlled conditions.

Key Findings:

-

Reagents/Conditions : Reactions with amines (e.g., NH₃, CH₃NH₂) in dimethylformamide (DMF) at 80–100°C for 6–12 hours yield aryl amine derivatives .

-

Catalytic Systems : Use of CuI (5 mol%) and K₂CO₃ enhances reaction efficiency in cross-coupling reactions, such as Suzuki-Miyaura couplings with aryl boronic acids .

Example Reaction:

Table 1 : Substitution reactions of the bromophenyl group

Tetrazole Ring Reactivity

The 5-phenyl-2H-tetrazol-2-yl group participates in cycloadditions and coordination chemistry.

Key Findings:

-

Cycloaddition : Reacts with alkynes under Huisgen conditions (CuI, RT) to form triazole derivatives .

-

Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .

Table 2 : Tetrazole-mediated reactions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Click Chemistry | Phenylacetylene, CuI | Triazole-linked conjugate | Bioorthogonal labeling |

| Coordination | Zn(NO₃)₂ | Zn-tetrazole complex | Catalytic hydrolysis |

Acetamide Hydrolysis and Functionalization

The acetamide group undergoes hydrolysis or serves as a site for further derivatization.

Key Findings:

-

Hydrolysis : Acidic (HCl, 110°C) or basic (NaOH, 80°C) conditions cleave the amide bond, yielding 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid and 4-bromoaniline .

-

Reductive Amination : Reaction with NaBH₄ converts the acetamide to a secondary amine .

Table 3 : Acetamide reactivity

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4h | Carboxylic acid + 4-bromoaniline | 92 |

| Reductive Alkylation | NaBH₄, MeOH, 0°C | N-(4-bromophenyl)-...ethylamine | 68 |

Oxidation and Reduction Pathways

The tetrazole ring and acetamide group are sensitive to redox conditions.

Key Findings:

-

Tetrazole Reduction : LiAlH₄ reduces the tetrazole to an amine at −78°C, forming a dihydrotetrazole intermediate .

-

Acetamide Oxidation : KMnO₄ in acidic media oxidizes the methylene group adjacent to the acetamide to a ketone .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives, including N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, exhibit notable antimicrobial properties. A study showed that compounds containing the tetrazole ring can inhibit the growth of various bacteria and fungi, suggesting potential as therapeutic agents against infections .

Anticancer Properties

Some studies have indicated that tetrazole derivatives possess anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of various derivatives of 5-phenyl-2H-tetrazole, including the target compound. The synthesized compounds were evaluated for their biological activities, revealing promising results against specific cancer cell lines. The study utilized various assays to determine cytotoxicity and mechanism of action, highlighting the potential of these compounds in cancer therapy .

Material Science Applications

Polymer Chemistry

this compound has been explored as a building block in polymer synthesis. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research indicates that polymers containing tetrazole units exhibit improved performance in various applications, including coatings and adhesives .

Sensors and Electronics

The compound's electronic properties make it suitable for use in sensor technologies. Tetrazole derivatives have been studied for their ability to act as electron donors or acceptors in organic electronic devices. Their incorporation into sensor designs has shown improved sensitivity and selectivity for detecting specific analytes .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the bromophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in Heterocyclic Cores

The target compound’s tetrazole core distinguishes it from structurally related acetamides:

- Triazino[5,6-b]indole Derivatives (e.g., Compound 26 in ): These feature a triazinoindole ring instead of tetrazole. The sulfur atom in the thioacetamide linker (e.g., 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) may enhance π-π stacking but reduce metabolic stability compared to tetrazoles .

- Thiazolidine-2,4-dione Derivatives (e.g., 4j–4l in ): These contain a thiazolidinedione ring, which is associated with antidiabetic and antimicrobial activities. The benzylidene substituents (e.g., 3-methoxy, 4-bromo) modulate electronic properties and solubility .

Table 1: Key Structural Differences

Substituent Effects on Physicochemical Properties

- Lipophilicity (logP): The target compound’s bromophenyl group contributes to a logP of ~3.36 (similar to 3,4-dimethoxyphenyl analogues in ), favoring membrane permeability.

- Hydrogen Bonding: The acetamide NH and carbonyl groups facilitate hydrogen bonding, critical for target engagement. Compounds with electron-withdrawing substituents (e.g., –NO₂ in 9h) enhance hydrogen bond acceptor capacity, while methoxy groups (e.g., 4j in ) act as donors .

Antimicrobial Activity

- MIC Values: The target compound’s structural analogues exhibit MICs ranging from 13 µmol/L (Sharma et al., ) to >250 µg/mL against pathogens like S. aureus and C. albicans. Electron-withdrawing groups (–Br, –Cl) at the para position correlate with enhanced activity due to improved membrane penetration and target affinity .

- Mechanistic Insights: Thiazole- and triazinoindole-containing derivatives () show activity against FPRs (Formyl Peptide Receptors), suggesting shared signaling pathways with the target compound .

Table 2: Antimicrobial Efficacy of Selected Analogues

Biological Activity

N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a bromophenyl group and a tetrazole moiety, which are known to enhance biological activity. The compound can be represented structurally as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar structures have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- In Vitro Studies : A study conducted on related chloroacetamides indicated that compounds with halogenated phenyl rings exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans . This suggests that the bromophenyl group may similarly enhance the antimicrobial efficacy of this compound.

- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to penetrate bacterial cell membranes effectively due to their lipophilicity, which is enhanced by the presence of halogen substituents .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

-

Cell Line Studies : Compounds with similar structural features have been evaluated for their cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma). For example, derivatives were found to inhibit cell proliferation significantly, with IC50 values indicating strong activity .

The presence of the tetrazole ring is crucial for enhancing anticancer activity, as it participates in various interactions with cellular targets .

Compound Cell Line IC50 (µM) d6 MCF7 1.61 d7 MCF7 1.98 - Molecular Docking Studies : Molecular docking simulations have suggested that the binding affinity of these compounds to specific receptors involved in cancer progression is significant. For instance, docking studies revealed that certain derivatives bind effectively to estrogen receptors, which are critical in breast cancer biology .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of substituted phenyl tetrazole derivatives for their antimicrobial activity. The results demonstrated that compounds bearing a bromine atom on the phenyl ring exhibited enhanced activity against E. coli and S. aureus compared to their non-brominated counterparts .

Case Study 2: Anticancer Activity Assessment

Research focusing on the anticancer properties of tetrazole-based compounds revealed that those with a bromophenyl substitution showed superior inhibition rates against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-bromophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, followed by catalytic hydrogenation (e.g., 10% Pd/C in ethanol) for intermediates. Yield optimization requires strict temperature control (e.g., 273 K during coupling) and purification via column chromatography or recrystallization from ethanol .

- Key Data : Typical yields range from 15–27% for analogous acetamide derivatives; higher yields are achieved by optimizing stoichiometry and reaction time .

Q. How can structural confirmation of this compound be performed?

- Methodology : Use H-NMR and C-NMR to confirm substituent integration and coupling patterns. For crystalline derivatives, single-crystal X-ray diffraction (SXRD) with SHELX refinement (e.g., SHELXL97) resolves bond lengths, angles, and hydrogen-bonding networks. Computational tools like Gaussian or ORCA can validate electronic structures .

- Example : A related compound, 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, showed dihedral angles of 66.4° between aromatic rings, confirmed via SXRD .

Advanced Research Questions

Q. What structural features contribute to the antimicrobial activity of N-(4-bromophenyl)acetamide derivatives, and how can SAR be explored?

- Methodology : Introduce electron-withdrawing groups (–Br, –NO) at para/meta positions to enhance lipophilicity and membrane penetration. Use QSAR models to correlate logP values with MIC data. Test against S. aureus, E. coli, and C. albicans using broth microdilution assays .

- Data Contradiction : While halogenated derivatives show MICs as low as 13–27 µmol/L, discrepancies arise from variations in substituent positions (e.g., ortho vs. para) and assay conditions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodology : Use SHELXL for high-resolution refinement. Address twinning or disorder by applying restraints to thermal parameters. Hydrogen-bond geometry (e.g., N–H⋯O interactions) stabilizes packing; weak C–H⋯F interactions may require anisotropic displacement modeling .

- Example : For N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, R = 0.038 was achieved via constrained H-atom parameters and SHELXTL visualization .

Q. How do computational methods (DFT, MD) aid in predicting the reactivity and stability of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry, calculate Fukui functions for electrophilic/nucleophilic sites, and simulate IR/Raman spectra. Molecular dynamics (MD) in explicit solvent models (e.g., water, DMSO) predict solvation effects and conformational stability .

- Key Insight : Hydrophobic substituents (e.g., bromophenyl) increase membrane affinity, validated by MD simulations of logP-driven permeability .

Experimental Design & Data Analysis

Q. How should researchers design experiments to resolve contradictions in reported antimicrobial MIC values?

- Methodology : Standardize testing protocols (e.g., CLSI guidelines) and include control compounds (e.g., ciprofloxacin for bacteria, fluconazole for fungi). Use isogenic microbial strains (e.g., MRSA vs. wild-type S. aureus) to assess specificity. Statistical analysis via Tukey’s HSD test identifies significant MIC differences .

Q. What strategies validate the biological activity of derivatives without commercial reference standards?

- Methodology : Synthesize positive controls (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) in-house. Cross-validate activity using orthogonal assays (e.g., time-kill kinetics, biofilm inhibition) .

Structural & Mechanistic Insights

Q. How do intermolecular interactions influence the solid-state stability of this compound?

- Methodology : Analyze SXRD data for π-π stacking (3.5–4.0 Å distances) and hydrogen-bond motifs (N–H⋯O, C–H⋯F). Thermal analysis (DSC/TGA) correlates packing efficiency with melting points (e.g., 188–232°C for related derivatives) .

Q. Can substituent effects on the tetrazole ring modulate pharmacological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.